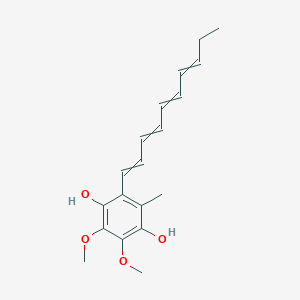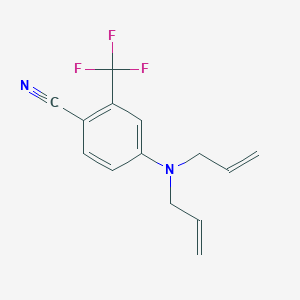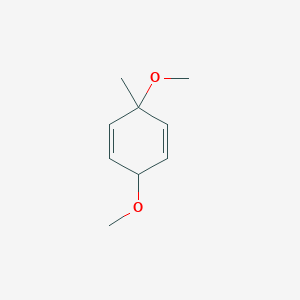
4-Ethynyl-2-methylhept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2-methylhept-1-ene is an organic compound characterized by the presence of both an alkyne and an alkene functional group Its molecular formula is C9H14, and it is known for its unique structure which includes a triple bond at the fourth carbon and a double bond at the first carbon
準備方法
Synthetic Routes and Reaction Conditions
4-Ethynyl-2-methylhept-1-ene can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 4-bromo-2-methylhept-1-ene and a strong base such as sodium amide (NaNH2) can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions necessary for the synthesis of this compound. The process is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-Ethynyl-2-methylhept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce both the alkyne and alkene groups to form the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
科学的研究の応用
4-Ethynyl-2-methylhept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific pathways involving alkynes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-ethynyl-2-methylhept-1-ene involves its reactivity due to the presence of both alkyne and alkene groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
2-Methyl-1-heptene: Similar in structure but lacks the alkyne group.
1-Heptyne: Contains an alkyne group but lacks the alkene group.
4-Methyl-2-pentyne: Another compound with both alkyne and alkene groups but with a different carbon chain structure.
Uniqueness
4-Ethynyl-2-methylhept-1-ene is unique due to the simultaneous presence of both alkyne and alkene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation.
特性
CAS番号 |
765906-93-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
4-ethynyl-2-methylhept-1-ene |
InChI |
InChI=1S/C10H16/c1-5-7-10(6-2)8-9(3)4/h2,10H,3,5,7-8H2,1,4H3 |
InChIキー |
ORSTZYKZAMZMCG-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(=C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


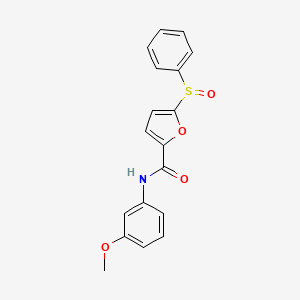
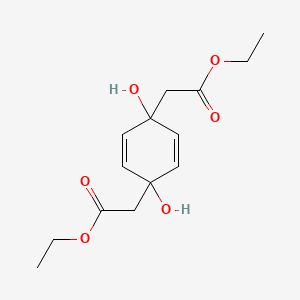
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
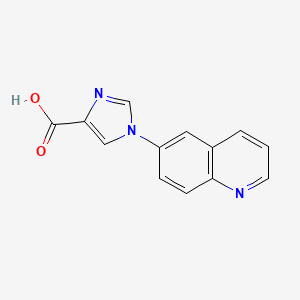
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
